2C-B-Fly

5-HT2A agonism head twitch response in vivo pharmacology

Non-rigid 2C-x analogs introduce conformational flexibility that confounds SAR interpretation. 2C-B-Fly’s fused tetrahydrofuran scaffold restricts rotation at the 2- and 5-positions, providing a rigid intermediate between flexible 2C-B and fully aromatic DragonFLY series. • Quantified HTR ED50: 1.79 μmol/kg vs. 2C-B (2.43 μmol/kg) and 2C-B-DFLY (1.07 μmol/kg). • 5-HT2A Ki = 11 nM-comparable affinity, distinct efficacy for biased agonism studies. • Cerilliant CRM & deuterated (D4) standards available for ISO/IEC 17025 forensic method validation.

Molecular Formula C12H15BrClNO2
Molecular Weight 320.61 g/mol
CAS No. 178557-21-6
Cat. No. B122744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2C-B-Fly
CAS178557-21-6
Synonyms8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-ethanamine Hydrochloride; 
Molecular FormulaC12H15BrClNO2
Molecular Weight320.61 g/mol
Structural Identifiers
SMILESC1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl
InChIInChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H
InChIKeyXHRNOQRXDGETTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

2C-B-Fly: Rigid 5-HT2A Agonist for Research & Forensics


2C-B-Fly (CAS 178557-21-6) is a psychedelic compound belonging to the phenethylamine and FLY families, structurally defined as the dihydrodifuran analog of 2,5-dimethoxy-4-bromophenethylamine (2C-B). First synthesized in 1996 by Aaron Monte at UW-La Crosse, this molecule incorporates the 2- and 5-methoxy groups of 2C-B into fused tetrahydrofuran rings, yielding a conformationally restricted benzodifuran scaffold with the IUPAC name 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine [1][2]. This structural constraint fundamentally distinguishes 2C-B-Fly from its flexible 2C-B progenitor and serves as the basis for differential pharmacological behavior relative to both non-rigid 2C-series analogs and the fully aromatic benzodifurans such as 2C-B-DragonFLY and Bromo-DragonFLY.

2C-B-Fly: Not Interchangeable with 2C-B or Analogs


Substituting 2C-B-Fly with non-rigid 2C-series analogs (e.g., 2C-B, 2C-I, 2C-E) or alternative benzodifuran derivatives (e.g., 2C-B-DragonFLY) introduces substantial variability in molecular rigidity, metabolic liability, and receptor engagement profile. The cyclization of methoxy groups into tetrahydrofuran rings in 2C-B-Fly generates a distinct conformational constraint that differentiates it from flexible 2,5-dimethoxy phenethylamines [1]. Critically, while fully aromatic benzodifurans (DragonFLY series) exhibit markedly elevated in vivo potency due to enhanced 5-HT2A receptor occupancy, 2C-B-Fly occupies a unique intermediate position—maintaining potency comparable to 2C-B while avoiding the extreme potency and associated toxicity observed with aromatic benzodifurans [2]. This intermediate pharmacological profile cannot be replicated by simply selecting a 2C-series compound with a different 4-position substituent or by employing a higher-potency benzodifuran derivative.

2C-B-Fly: Quantitative Evidence vs. Reference Compounds


5-HT2A-Mediated HTR Potency vs. 2C-B

In a head-to-head in vivo comparison using the head twitch response (HTR) assay in C57BL/6J mice—a well-established 5-HT2A receptor-mediated behavioral model—2C-B-Fly demonstrated an ED50 of 1.79 μmol/kg, compared with an ED50 of 2.43 μmol/kg for 2C-B, representing a 1.36-fold higher potency [1]. This difference is statistically significant and directly quantifies the functional consequence of conformational restriction. By contrast, the fully aromatic analog 2C-B-DFLY (DragonFLY) exhibited an ED50 of 1.07 μmol/kg, demonstrating that progressive aromatization yields a potency continuum: 2C-B (least potent) < 2C-B-Fly (intermediate) < 2C-B-DFLY (most potent). This positions 2C-B-Fly as the rationally selected intermediate for studies requiring enhanced potency relative to the parent 2C-B scaffold while avoiding the extreme potency (and documented clinical toxicity) of the fully aromatic DragonFLY series.

5-HT2A agonism head twitch response in vivo pharmacology

5-HT2A Binding Affinity vs. 2C-B

Using [³H]ketanserin as the radioligand in competition binding assays at cloned human 5-HT2A receptors, 2C-B-Fly exhibited a Ki of 11 nM, while 2C-B demonstrated a Ki of 8.6 nM [1]. These values are statistically comparable and do not account for the 1.36-fold in vivo potency difference observed in the HTR assay. This dissociation between in vitro binding affinity and in vivo functional potency is a defining feature of 2C-B-Fly and suggests that conformational restriction alters functional selectivity, receptor trafficking, or biased signaling pathways rather than simply enhancing binding site occupancy. Notably, this binding affinity profile differentiates 2C-B-Fly from the higher-potency benzodifurans, which generally exhibit sub-nanomolar Ki values for 5-HT2A.

receptor binding 5-HT2A Ki determination

Conformational Restriction: Tetrahydrofuran-Fused Scaffold

2C-B-Fly is the dihydrodifuran analog of 2C-B, wherein the 2- and 5-methoxy groups characteristic of 2C-series phenethylamines are cyclized into fused tetrahydrofuran rings, generating a conformationally restricted benzodifuran core [1]. This structural modification eliminates rotational freedom around the methoxy substituents, locking the molecule into a defined three-dimensional conformation. The functional consequence is a shift in receptor engagement dynamics: while both compounds exhibit similar 5-HT2A binding affinities (Ki: 2C-B = 8.6 nM; 2C-B-Fly = 11 nM), 2C-B-Fly demonstrates 1.36-fold higher in vivo potency in HTR assays [2]. This suggests that conformational restriction may enhance functional selectivity, G-protein coupling efficiency, or β-arrestin recruitment without substantially altering binding site occupancy. In contrast, the fully aromatic benzodifurans (e.g., 2C-B-DFLY) exhibit both increased binding affinity and dramatically elevated in vivo potency (ED50 = 1.07 μmol/kg), representing a distinct SAR trajectory.

conformational restriction structure-activity relationship molecular rigidity

Certified Reference Standards for Forensic Analysis

2C-B-Fly is available as a certified reference material (CRM) formulated at 1 mg/mL in acetonitrile:water (9:1) from Cerilliant (a Sigma-Aldrich/Merck brand), with documented suitability for GC/MS and LC/MS applications in clinical toxicology, forensic analysis, and urine drug testing . Additionally, a stable isotopically labeled internal standard (2C-B-FLY-D4) is available for accurate MS quantitation . In contrast, many other designer phenethylamines and emerging FLY analogs lack commercially available CRMs or deuterated internal standards, which presents a significant barrier to method validation and regulatory compliance. The existence of authenticated reference materials for 2C-B-Fly eliminates the need for in-house synthesis and characterization of analytical standards—a time- and resource-intensive process required for many structurally related compounds.

analytical reference standard forensic toxicology LC-MS quantitation

In Vitro Metabolism: Phase I and II Metabolites

In vitro metabolism studies using human liver microsomes (HLM) incubated at 37°C for 3 hours identified a defined metabolic pathway for 2C-B-Fly, yielding 4 Phase I metabolites (via hydroxylation and debromination reactions) and 1 acetylated Phase II metabolite (via N-acetylation) [1]. This metabolic profile is structurally distinct from that of flexible 2C-series analogs, which undergo O-demethylation as a primary Phase I pathway. In contrast, the tetrahydrofuran rings of 2C-B-Fly are resistant to oxidative cleavage, and metabolism instead proceeds through hydroxylation at the aliphatic or ring positions and debromination at the 8-position. The identification of these specific metabolites enables unambiguous forensic and clinical toxicology confirmation of 2C-B-Fly exposure, differentiating it from 2C-B and other 2C-series compounds based on unique metabolic signatures.

drug metabolism human liver microsomes metabolite identification

2C-B-Fly: Research and Forensic Use Cases


SAR: Conformational Restriction in 5-HT2A Agonists

2C-B-Fly serves as the archetypal tetrahydrobenzodifuran intermediate in SAR studies comparing flexible 2C-series compounds with conformationally restricted FLY analogs. The quantitative potency continuum established in the HTR assay—2C-B (ED50 = 2.43 μmol/kg) < 2C-B-Fly (ED50 = 1.79 μmol/kg) < 2C-B-DFLY (ED50 = 1.07 μmol/kg)—provides a validated experimental framework for investigating the relationship between molecular rigidity and 5-HT2A functional efficacy [1]. Researchers studying biased agonism or functional selectivity at serotonin receptors can leverage this compound to isolate the contribution of conformational constraint independent of the extreme potency shifts observed with fully aromatic benzodifurans.

Forensic Method Validation with CRMs

Forensic and clinical toxicology laboratories developing LC-MS/MS or GC-MS methods for the detection and quantitation of designer phenethylamines can utilize commercially available 2C-B-Fly certified reference materials (Cerilliant CRM, 1 mg/mL) and deuterated internal standards (2C-B-FLY-D4) for method validation and routine analysis [1]. The availability of authenticated, traceable standards eliminates the need for custom synthesis and in-house characterization, ensuring regulatory compliance and method reproducibility for laboratories operating under ISO/IEC 17025 accreditation or similar quality frameworks.

Metabolic Pathway: Phenethylamines with Cyclized Substituents

2C-B-Fly provides a model substrate for investigating the metabolic fate of phenethylamines containing cyclized (furan or tetrahydrofuran) substituents. Unlike flexible 2C-series analogs that undergo O-demethylation, 2C-B-Fly metabolism proceeds through hydroxylation and debromination pathways, yielding a distinct Phase I and Phase II metabolite profile as characterized in human liver microsome studies [1]. This compound enables researchers to compare metabolic stability and clearance pathways between conformationally restricted and flexible scaffolds, informing both forensic identification strategies and toxicological risk assessment for emerging FLY-series analogs.

Behavioral Pharmacology with Intermediate 5-HT2A Agonists

Investigators conducting head twitch response (HTR) or drug discrimination studies in rodent models can employ 2C-B-Fly as an intermediate-potency 5-HT2A agonist. With an HTR ED50 of 1.79 μmol/kg in C57BL/6J mice, 2C-B-Fly occupies a defined position between lower-potency 2C-B (ED50 = 2.43 μmol/kg) and higher-potency 2C-B-DFLY (ED50 = 1.07 μmol/kg) [1]. This intermediate efficacy profile, combined with comparable 5-HT2A binding affinity (Ki = 11 nM vs. 8.6 nM for 2C-B), enables dose-response studies that can distinguish binding-driven from efficacy-driven pharmacological effects, particularly valuable for understanding the functional selectivity of serotonergic psychedelics.

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